molecular formula C15H15N3O6 B10776560 Chromophore (asp-tyr-gly)

Chromophore (asp-tyr-gly)

Cat. No.: B10776560
M. Wt: 333.30 g/mol
InChI Key: PGTRRWBPGBMHIF-QIMWGGGBSA-N
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Description

The compound “CHROMOPHORE (ASP-TYR-GLY)” is a chromophore found in certain proteins, particularly fluorescent proteins. Chromophores are responsible for the absorption and emission of light, giving these proteins their vibrant colors. In our case, we’ll explore the synthesis, properties, and applications of this specific chromophore.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the “ASP-TYR-GLY” chromophore involves posttranslational modifications within the protein. Here are the key steps:

Industrial Production Methods: The industrial production of proteins containing this chromophore often involves genetic engineering and expression in microbial hosts. These methods allow large-scale production for research and biotechnological applications.

Chemical Reactions Analysis

The “ASP-TYR-GLY” chromophore can participate in various chemical reactions:

Common reagents and conditions vary depending on the specific protein context but often involve enzymatic processes.

Scientific Research Applications

Chemistry and Biology:

    Fluorescent Imaging: Proteins containing this chromophore are widely used as fluorescent markers in biological research.

    Protein Localization: Researchers track protein localization within cells using these fluorescent proteins.

    Protein-Protein Interactions: The chromophore aids in studying protein-protein interactions.

Medicine:

    In Vivo Imaging: The red-shifted emission allows visualization of biological processes in living organisms.

    Disease Research: Researchers use these proteins to study disease mechanisms and drug effects.

Industry:

    Biotechnology: The chromophore’s unique properties find applications in biotechnology assays and diagnostics.

Mechanism of Action

The “ASP-TYR-GLY” chromophore absorbs and emits light due to its specific molecular structure. It interacts with surrounding amino acids and water molecules, leading to fluorescence. The exact molecular targets and pathways depend on the protein context.

Comparison with Similar Compounds

The uniqueness of this chromophore lies in its specific sequence and resulting spectral properties. Other chromophores, such as those found in green fluorescent proteins, differ in their amino acid composition .

Properties

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

IUPAC Name

(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid

InChI

InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1

InChI Key

PGTRRWBPGBMHIF-QIMWGGGBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O

Origin of Product

United States

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